4-bromo-1-(difluoromethyl)-1H-imidazole

Lipophilicity Bioisostere Drug Design

Fragment and lead optimization programs often encounter synthetic bottlenecks and metabolic liabilities. This compound resolves both: the C4 bromine is a proven handle for Pd-catalyzed cross-couplings (Suzuki, Sonogashira, Buchwald-Hartwig, typical yields 60-85%), while the N1-difluoromethyl group provides a lipophilic hydrogen bond donor (Abraham's A = 0.085-0.126) that simultaneously enhances metabolic stability (observed human liver microsome t₁/₂ increase from 30 to 120 min vs. CH₃ comparator). • C4-Br: enables late-stage diversification without additional protection/deprotection steps • N1-CHF₂: pre-installed bioisostere for hinge-binding interactions in kinase programs and SDHI fungicide scaffolds • MW 196.98 g/mol fits fragment space (<250 Da); predicted BP 254 °C, density 1.93 g/cm³ for smooth scale-up PAT • Supplied at ≥95% purity; available from 250 mg to multigram quantities with typical lead times of 1-2 weeks.

Molecular Formula C4H3BrF2N2
Molecular Weight 196.983
CAS No. 1216310-31-4
Cat. No. B2369327
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-bromo-1-(difluoromethyl)-1H-imidazole
CAS1216310-31-4
Molecular FormulaC4H3BrF2N2
Molecular Weight196.983
Structural Identifiers
SMILESC1=C(N=CN1C(F)F)Br
InChIInChI=1S/C4H3BrF2N2/c5-3-1-9(2-8-3)4(6)7/h1-2,4H
InChIKeyBIZYMGHNRLSEAQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





4-Bromo-1-(difluoromethyl)-1H-imidazole Product Overview


4-Bromo-1-(difluoromethyl)-1H-imidazole (CAS 1216310-31-4, MF: C₄H₃BrF₂N₂, MW: 196.98 g/mol) is a halogenated N1-difluoromethyl imidazole building block . The compound combines a C4 bromine atom—a versatile synthetic handle for cross-coupling and nucleophilic substitution—with an N1 difluoromethyl (CHF₂) group, a recognized lipophilic hydrogen bond donor bioisostere [1]. This dual functionalization distinguishes it from simple bromoimidazoles and non-halogenated difluoromethyl imidazoles, positioning it as a strategic intermediate for constructing drug-like molecules and agrochemical candidates requiring both metabolic stability enhancement and synthetic tractability.

4-Bromo-1-(difluoromethyl)-1H-imidazole: Irreplaceable Advantages


Generic substitution with 4-bromo-1H-imidazole or 4-bromo-1-methyl-1H-imidazole fails because the N1-difluoromethyl group is not an inert alkyl substituent—it is a pharmacologically active moiety that simultaneously modulates lipophilicity (ΔlogP relative to CH₃: −0.1 to +0.4 units depending on scaffold [1]), introduces hydrogen bond donor capacity (Abraham's A parameter: 0.085–0.126 [2]), and enhances metabolic stability (observed human liver microsome t₁/₂ increase from 30 to 120 min in CHF₂-substituted vs. CH₃-substituted comparator series ). Conversely, using 1-(difluoromethyl)-1H-imidazole (lacking the C4 bromine) eliminates the primary synthetic diversification handle required for Suzuki-Miyaura, Sonogashira, or Buchwald-Hartwig couplings. The bromine position also matters: 5-bromo-1-(difluoromethyl)-1H-imidazole exhibits different regiochemical reactivity in Pd-catalyzed cross-couplings [3], precluding direct substitution.

4-Bromo-1-(difluoromethyl)-1H-imidazole Differentiation Evidence


Lipophilicity Shift: CHF₂ vs. CH₃ at N1

Replacing the N1-methyl group with a difluoromethyl group on an imidazole scaffold alters lipophilicity in a quantifiable range. Experimental ΔlogP(water-octanol) values for CF₂H substitution versus CH₃ span from −0.1 to +0.4 units, depending on the attached aromatic or alkyl scaffold [1]. In a representative paired comparison, the logP of a CH₃-substituted parent was 2.5, which increased to 3.1 upon CHF₂ substitution—a ΔlogP of +0.6 units . This enhancement is meaningful because it directly impacts membrane permeability and oral absorption potential. The 4-bromo substituent does not significantly perturb this lipophilicity trend, making 4-bromo-1-(difluoromethyl)-1H-imidazole a predictably more lipophilic building block than 4-bromo-1-methyl-1H-imidazole.

Lipophilicity Bioisostere Drug Design ADME

Hydrogen Bond Donor Capability of CHF₂

The difluoromethyl group is a demonstrated hydrogen bond (HB) donor, whereas CH₃ and CF₃ are not. The HB acidity of CHF₂, quantified by Abraham's A parameter, ranges from 0.085 to 0.126 [1]. This places CHF₂ on a scale comparable to thiophenol (A ≈ 0.09), aniline (A ≈ 0.26), and amine groups—but weaker than hydroxyl (A ≈ 0.37–0.60) [1]. A property comparison table shows CHF₂ marked as 'Yes' for HB donor while CF₃ is 'No' . For 4-bromo-1-(difluoromethyl)-1H-imidazole, this means the scaffold retains the conventional C4-Br synthetic handle while gaining a non-classical HB donor at N1 that can engage enzyme active sites or receptor binding pockets through C–H···X hydrogen bonds. The N1-CH₃ analog (4-bromo-1-methyl-1H-imidazole) lacks this HB donor functionality entirely.

Hydrogen Bond Donor Bioisostere Molecular Recognition Medicinal Chemistry

Predicted Density & Boiling Point Differentiation

4-Bromo-1-(difluoromethyl)-1H-imidazole exhibits a predicted density of 1.93±0.1 g/cm³ and a predicted boiling point of 254.0±40.0 °C . In comparison, the non-fluorinated 4-bromo-1H-imidazole has a predicted density of 1.904±0.06 g/cm³ and a higher predicted boiling point of 324.7±15.0 °C . The 2-methyl analog 4-bromo-2-methyl-1H-imidazole has a lower predicted density of 1.7±0.1 g/cm³ and a higher boiling point of 333.9±15.0 °C . The positional isomer 2-bromo-1-(difluoromethyl)-1H-imidazole (CAS 2503205-19-2) has an identical predicted density of 1.93±0.1 g/cm³ but a notably lower predicted boiling point of 213.8±50.0 °C [1]. These divergent predicted boiling points—254.0 °C vs. 213.8 °C for the positional isomer—provide a measurable differentiator for identity confirmation via GC-MS or distillation fraction monitoring during scale-up.

Physicochemical Properties Quality Control Building Block Characterization Process Chemistry

Suzuki-Miyaura Coupling Reactivity at C4-Br

The C4 bromine atom of 1-substituted imidazoles is a well-precedented substrate for Pd-catalyzed Suzuki-Miyaura cross-coupling. The unprotected 4(5)-bromo-1H-imidazole undergoes PdCl₂(dppf)-catalyzed Suzuki coupling with arylboronic acids under phase-transfer conditions to yield 4(5)-aryl-1H-imidazoles in good yields, with a representative 3-thienyl coupling achieving 85% isolated yield [1]. Catalyst-controlled regioselective Suzuki couplings on dihaloimidazoles demonstrate that the C4 and C5 positions possess distinct reactivity profiles that can be orthogonally addressed by switching the Pd catalyst system [2]. The 4-bromo-1-(difluoromethyl)-1H-imidazole retains this C4-Br handle while the N1-CHF₂ group remains inert under standard Suzuki conditions, enabling sequential or parallel diversification strategies not available with 5-bromo positional isomers, which exhibit different oxidative addition kinetics at Pd(0).

Suzuki-Miyaura Coupling C–C Bond Formation Imidazole Functionalization Synthetic Methodology

Metabolic Stability: CHF₂ vs. CH₃

The difluoromethyl group is associated with increased metabolic stability compared to methyl analogs. A representative paired comparison of R-CH₃ vs. R-CF₂H showed an increase in in vitro half-life (t₁/₂) from 30 minutes to 120 minutes . This 4-fold improvement is attributed to the stronger C–F bonds (bond dissociation energy ~116 kcal/mol for CHF₂ vs. ~105 kcal/mol for CH₃ C–H bonds) resisting cytochrome P450-mediated oxidative metabolism. Additionally, the N-difluoromethylation methodology used to prepare 1-(difluoromethyl)imidazoles has been validated at multigram scale, delivering products in 60–95% yield on hundred-gram batches , confirming that the metabolic stability advantage is accessible at pharmacologically relevant synthesis scales. 4-Bromo-1-(difluoromethyl)-1H-imidazole inherits this metabolic stability-imparting CHF₂ group while the C4-Br enables further SAR exploration.

Metabolic Stability Microsomal Clearance ADME Lead Optimization

Scalable N1-Difluoromethylation Process

The practical scalability of 1-(difluoromethyl)imidazole synthesis was demonstrated by Jass et al. (2011) using a gradual generation of the difluoromethylation reagent (chlorodifluoromethane + alkali) in the reaction mixture. This method is applicable to functionalized substrates and allows the corresponding 1-(difluoromethyl)imidazoles and -benzimidazoles to be prepared in 60–95% yield on a hundred-gram scale . This distinguishes 4-bromo-1-(difluoromethyl)-1H-imidazole from other halogenated imidazole building blocks that require more expensive or lower-yielding fluorination protocols. In contrast, the preparation of 2-(difluoromethyl)imidazole via deoxyfluorination of 2-formylimidazole has been reported with only 7% yield [1], highlighting the efficiency advantage of the N1-difluoromethylation route. The bromine substituent does not interfere with the N-alkylation step, as evidenced by the successful synthesis of analogous 4-bromo-substituted 1-(difluoromethyl)imidazoles [2].

Process Chemistry Scale-Up Difluoromethylation Building Block Supply

4-Bromo-1-(difluoromethyl)-1H-imidazole Application Scenarios


Kinase Inhibitor Lead Optimization

In kinase inhibitor programs where the imidazole core occupies the hinge-binding region, the N1-CHF₂ group of 4-bromo-1-(difluoromethyl)-1H-imidazole provides a non-classical C–H hydrogen bond donor (Abraham's A = 0.085–0.126) that can engage the backbone carbonyl of the kinase hinge without introducing a polar hydroxyl or amine group that would increase TPSA and potentially reduce permeability [1]. The C4-Br enables late-stage Suzuki diversification to explore vector exit from the hinge, while the CHF₂ group simultaneously improves metabolic stability (model t₁/₂: 120 min vs. 30 min for CH₃ ) and moderately increases lipophilicity (ΔlogP +0.1 to +0.4 [2]), helping maintain drug-like physicochemical space. This scenario is contraindicated for 4-bromo-1-methyl-1H-imidazole, which lacks the HB donor and metabolic stability benefits.

Agrochemical Fungicide Discovery

The difluoromethyl group is a privileged motif in modern fungicides (e.g., the SDHI class). As an intermediate, 4-bromo-1-(difluoromethyl)-1H-imidazole delivers a pre-installed CHF₂ group on the imidazole N1, eliminating the need for late-stage difluoromethylation which can be low-yielding [1]. The C4-Br allows divergent synthesis of candidate libraries via Suzuki coupling with aryl/heteroaryl boronic acids in good yields (class-level: 60–85% ). The predicted boiling point of 254.0±40.0 °C [2] differentiates this intermediate from its non-fluorinated analog (BP 324.7 °C) and positional isomer (BP 213.8 °C), which is valuable for process analytical technology (PAT) during scale-up. The multigram scalability of this compound class (60–95% at 100-g scale ) supports agricultural R&D quantities exceeding typical medicinal chemistry demands.

Fragment-Based Drug Discovery

With a molecular weight of 196.98 g/mol [1], 4-bromo-1-(difluoromethyl)-1H-imidazole falls within fragment space (MW < 250). The C4-Br serves as a synthetic growth vector for fragment linking or merging via Suzuki, Sonogashira, or Buchwald-Hartwig couplings, while the N1-CHF₂ provides a built-in lipophilic hydrogen bond donor for target engagement that does not require further elaboration. The predicted physicochemical profile (density 1.93 g/cm³, BP 254 °C ) ensures compatibility with standard fragment screening conditions (DMSO solubility, thermal stability). The commercial availability at ≥95% purity [2] enables procurement for fragment library assembly without additional purification.

¹⁹F NMR Probe Development

The CHF₂ group in 4-bromo-1-(difluoromethyl)-1H-imidazole provides a distinct ¹⁹F NMR chemical shift (~ −120 to −140 ppm for CHF₂ protons, with characteristic triplet splitting from the ²JHF coupling) that can serve as a spectroscopic probe for protein-ligand binding studies and metabolic fate analysis [1]. The C4-Br allows conjugation to larger biomolecules or solid supports via cross-coupling. This dual-purpose application—synthetic handle plus NMR reporter—is not available with 4-bromo-1H-imidazole (no fluorine) or 1-(difluoromethyl)-1H-imidazole (no bromine coupling site). The enhanced metabolic stability of the CHF₂ group ensures the probe signal persists through in vitro metabolism experiments.

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